1-amino-2-{(E)-[(4-ethoxyphenyl)imino]methyl}anthracene-9,10-dione
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Overview
Description
- It is sparingly soluble in water but dissolves in ethanol, ethyl ether, and acetone. Notably, it is insoluble in water.
- Anthraquinone finds applications in various fields due to its unique properties.
9,10-Anthraquinone: is a yellow-green to khaki crystalline compound with the chemical formula
Preparation Methods
- There are several methods for synthesizing 9,10-anthraquinone:
Vapor-phase Fixed Bed Oxidation Method:
Liquid-phase Oxidation Method:
Phthalic Anhydride Method:
Carboxylic Acid Synthesis Method:
Chemical Reactions Analysis
- Common reagents include strong oxidizing agents, reducing agents, and Lewis acids.
9,10-Anthraquinone: undergoes various reactions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for 9,10-anthraquinone’s effects is not well-documented. it likely involves interactions with cellular components and signaling pathways.
Comparison with Similar Compounds
- Similar compounds include other anthraquinones like 1,8-dihydroxyanthraquinone and 1,5-dihydroxyanthraquinone .
9,10-Anthraquinone: is unique due to its specific structure and properties.
Remember that 9,10-anthraquinone has diverse applications, and its significance extends beyond its direct use.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-amino-2-[(4-ethoxyphenyl)iminomethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C23H18N2O3/c1-2-28-16-10-8-15(9-11-16)25-13-14-7-12-19-20(21(14)24)23(27)18-6-4-3-5-17(18)22(19)26/h3-13H,2,24H2,1H3 |
InChI Key |
NQQSKFDYYPSORT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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